molecular formula C7H16NO3+ B1196492 Carnitine CAS No. 461-06-3

Carnitine

Cat. No. B1196492
CAS RN: 461-06-3
M. Wt: 162.21 g/mol
InChI Key: PHIQHXFUZVPYII-ZCFIWIBFSA-O
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Description

Carnitine is a chemical that is made in the human brain, liver, and kidneys. It helps the body turn fat into energy . Carnitine is an essential amino acid derivative that plays a crucial role in the metabolism of fatty acids . It is a quaternary ammonium compound that is present especially in vertebrate muscle, is involved in the transfer of fatty acids across mitochondrial membranes .


Synthesis Analysis

Carnitine is an organic compound that is synthesized in the liver and kidneys from the amino acids lysine and methionine . It acts as a carrier of long chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix where they undergo β-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .


Molecular Structure Analysis

The molecular formula of Carnitine is C7H15NO3 . It is a small protein that binds to and helps transport fatty acids into the mitochondria, the site of energy production within cells .


Chemical Reactions Analysis

Carnitine plays a critical role in the regulation of acyl-CoA and acetyl-CoA, and in the preservation of free CoA levels within the mitochondria, which is crucial for maintaining metabolic flexibility . In case of fatty acid oxidation defects, acyl-carnitines accumulate in mitochondria and are transferred into the cytosol, and then into the blood .


Physical And Chemical Properties Analysis

Carnitine is a whiteish powder at room temperature, and a water-soluble zwitterion with relatively low toxicity . Its molecular weight is 161.2 .

Scientific Research Applications

Role in Metabolic Regulation and Exercise Performance

Carnitine supplementation has been associated with improved metabolic regulation and exercise performance. Studies have highlighted its efficacy in enhancing weight loss and muscle mass, particularly in elderly and obese subjects, when combined with regular exercise. The supplementation of L-carnitine was found to facilitate weight loss and improve physical performance by optimizing fatty acid utilization and reducing muscle glycogen depletion during physical activity (Türkay & Başalp, 2019), (Pooyandjoo et al., 2016).

Impact on Cardiovascular and Neurological Health

The cardioprotective and neuroprotective effects of carnitine are well-documented. Its role in modulating lipid profiles, glucose metabolism, and mitochondrial function contributes to its therapeutic potential in cardiovascular disease management. Additionally, carnitine's neuroprotective activities have been explored in the context of Alzheimer's disease, revealing benefits such as improved cognitive function and reduced oxidative stress (Flanagan et al., 2010), (Latham et al., 2021).

Therapeutic Applications in Liver and Reproductive Health

Recent research has expanded our understanding of carnitine's role in liver health, particularly in conditions like non-alcoholic fatty liver disease (NAFLD). Its ability to modulate fatty acid β-oxidation, reduce insulin resistance, and improve mitochondrial dysfunction underscores its potential as a therapeutic agent in liver disease management. Furthermore, the positive effects of carnitine on reproductive health, including its role in addressing polycystic ovary syndrome (PCOS) and improving sperm motility, highlight its significance in reproductive medicine (Li & Zhao, 2021), (Petrillo et al., 2021).

Safety And Hazards

Taking 3 grams or more a day of carnitine as a dietary supplement can cause nausea, vomiting, stomach cramps, diarrhea, and a fishy body odor . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) for Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Future Directions

While prolonged Carnitine supplementation in specific conditions may affect physical performance, it also elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

properties

IUPAC Name

3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022744
Record name Carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carnitine

CAS RN

406-76-8
Record name (±)-Carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnitine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide
Source European Chemicals Agency (ECHA)
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Record name CARNITINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418,000
Citations
LL Bieber - Annual review of biochemistry, 1988 - annualreviews.org
… of carnitine and the impact of carnitine … carnitine; to 5 and 24 for summaries of the nutritional aspects; to Refs. 6--8, 24, and 32 for the clinical aspects of carnitine and systemic carnitine …
Number of citations: 984 www.annualreviews.org
JL Flanagan, PA Simmons… - Nutrition & …, 2010 - nutritionandmetabolism …
… either from genetic mutation of carnitine transporters or in … Carnitine deficiency occurs in aberrations of carnitine … of L-carnitine, the biologically active form of carnitine, is ameliorative for …
AM Evans, G Fornasini - Clinical pharmacokinetics, 2003 - Springer
… Similarly, many forms of secondary carnitine deficiency, including some drug-induced … carnitine deficiency due to the unrestricted loss of L-carnitine through the dialyser, and L-carnitine …
Number of citations: 385 link.springer.com
CJ Rebouche - Annals of the New York Academy of Sciences, 2004 - Wiley Online Library
… carnitine supplement or by intravenous infusion of carnitine. A “threshold” effect is observed at near-normal plasma carnitine concentrations, above which the rate of carnitine … carnitine …
Number of citations: 522 nyaspubs.onlinelibrary.wiley.com
MM Adeva‐Andany, I Calvo‐Castro… - IUBMB …, 2017 - Wiley Online Library
… A esters to acyl-carnitine esters. Carnitine acyl-carnitine translocase transports acyl-carnitine esters across the inner mitochondrial membrane in exchange for free l-carnitine that exits …
Number of citations: 167 iubmb.onlinelibrary.wiley.com
PR Borum - Annual review of nutrition, 1983 - annualreviews.org
… Carnitine nutriture received little attention until 1973 (66 years after the discovery of carnitine), when the first carnitine deficient patient was described (79). Nutritionists had …
Number of citations: 384 www.annualreviews.org
G Fraenkel, S Friedman - Vitamins & Hormones, 1957 - Elsevier
… It is quite possible that even the few forms in which carnitine has not been … carnitine for development. If this animal is grown on diets containing the minimum quantity of carnitine …
Number of citations: 229 www.sciencedirect.com
J Pekala, B Patkowska-Sokola… - Current drug …, 2011 - ingentaconnect.com
… carnitine is bound and transported by the active L-carnitine transport system of cell membranes, thereby diminishing the L-carnitine … In addition to L-carnitine, the total body carnitine pool …
Number of citations: 349 www.ingentaconnect.com
N Longo, C Amat di San Filippo… - American Journal of …, 2006 - Wiley Online Library
… oxidation (carnitine palmitoyl transferase 2, … carnitine transporter causes primary carnitine deficiency, characterized by increased losses of carnitine in the urine and decreased carnitine …
Number of citations: 598 onlinelibrary.wiley.com
ZY Wang, YY Liu, GH Liu, HB Lu, CY Mao - Life sciences, 2018 - Elsevier
… fatty acyl CoA with carnitine in the presence of carnitine palmitoyl … , carnitine palmitoyltransferase/carnitine acyltransferase I (… with the carnitine-fatty acid product discharges …
Number of citations: 159 www.sciencedirect.com

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